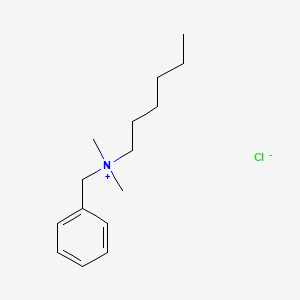

Benzylhexyldimethylammonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-hexyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N.ClH/c1-4-5-6-10-13-16(2,3)14-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDXNEVHWSOJGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177092 | |

| Record name | Benzylhexyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22559-57-5 | |

| Record name | Benzylhexyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022559575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhexyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylhexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLHEXYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I010P10X5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Production of Benzylhexyldimethylammonium Chloride

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Compounds

The formation of benzylhexyldimethylammonium chloride is achieved through the quaternization of a tertiary amine, a process also known as the Menschutkin reaction. researchgate.net This reaction is a cornerstone in the synthesis of the broad class of quaternary ammonium salts. wikipedia.org

The most direct synthetic route to produce this compound involves the reaction of N,N-dimethylhexylamine with benzyl (B1604629) chloride. wikipedia.orgresearchgate.net In this process, the nitrogen atom of the tertiary amine attacks the benzylic carbon of the benzyl chloride, leading to the formation of a new carbon-nitrogen bond and the quaternary ammonium cation. researchgate.net The chloride ion, displaced from the benzyl chloride, becomes the counter-ion to the positively charged ammonium head group, resulting in the final salt product. wikipedia.org

This synthetic approach is versatile and widely used for producing various benzalkonium salts, which are a class of QACs characterized by a benzyl group attached to the nitrogen atom. jcu.cz The general reaction is as follows:

CH₃(CH₂)₅N(CH₃)₂ + C₆H₅CH₂Cl → [CH₃(CH₂)₅N(CH₃)₂CH₂C₆H₅]⁺Cl⁻

Studies have demonstrated the successful synthesis of homologous compounds, such as N,N-dimethylalkylamines with varying alkyl chain lengths (from octyl to hexadecyl), reacting with benzyl chloride to form the corresponding quaternary ammonium chlorides. researchgate.net The reaction can be carried out in various organic solvents. researchgate.net

The quaternization of tertiary amines with benzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism. rsc.orgtue.nl In this one-step process, the tertiary amine acts as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the benzyl group in benzyl chloride. researchgate.nettue.nl Simultaneously, the chloride ion, which is the leaving group, is displaced. tue.nl

The reaction rate is dependent on the concentration of both reactants: the tertiary amine (N,N-dimethylhexylamine) and the alkyl halide (benzyl chloride). tue.nl The transition state of this reaction involves a complex where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken. This transition state has a separated charge, making it more polar than the reactants. semanticscholar.org The formation of this sterically hindered quaternary ammonium salt can be slow at room temperature. semanticscholar.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps in its chemical production, directly impacting the final product's purity, activity, and stability. These processes are designed to remove unreacted starting materials, byproducts, and other contaminants from the reaction mixture.

Methodologies for Impurity Removal and Enhancement of Purity

The primary impurities in the synthesis of this compound—typically formed via the quaternization of N,N-dimethylhexylamine with benzyl chloride—include residual tertiary amine (N,N-dimethylhexylamine) and its corresponding salt. google.com Effective purification is essential to achieve the desired product quality.

Several methodologies are employed to enhance purity:

Chemical Conversion of Impurities: One specialized technique involves the reaction of the impure quaternary product mixture with a non-volatile epoxide compound. google.com In this process, the unreacted free amine and amine salt impurities react with the epoxide to form different, more easily separable quaternary ammonium compounds, while the target this compound remains unaffected. google.com This method is often conducted in a polar solvent system, such as an isopropanol-water mixture, with careful pH control to optimize the reaction. google.com

Recrystallization: This is a conventional and widely used method for purifying solid quaternary ammonium salts. The crude product is dissolved in a suitable solvent, and then crystallized out of the solution, leaving impurities behind. The choice of solvent is crucial; for instance, butanone has been noted as a convenient solvent that may require only a single recrystallization step, whereas other methods might need multiple recrystallizations. researchgate.net

Chromatography: For achieving very high levels of purity, column chromatography is a viable but more expensive option. researchgate.net

Adsorption: Impurities can also be removed by using adsorbents. Materials like activated carbon or pyrolyzed sulfonated polystyrene divinylbenzene (B73037) resins can effectively remove quaternary ammonium salts from solutions, a principle that can be applied to remove either impurities from the product or the product from a waste stream. google.comwipo.int

The assessment of purity is a parallel and crucial activity. While on-site rapid-detection test strips can provide quick estimates, laboratory methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offer high sensitivity and selectivity for accurate purity determination. aiijournal.com Titration methods have also been developed as a cost-effective and accurate alternative for quantifying benzalkonium chloride-type disinfectants. aiijournal.com

Strategies for Efficient Product Isolation and Yield Maximization

Precipitation and Washing: A common strategy involves precipitating the quaternary ammonium salt from the reaction solvent. For syntheses conducted in solvents with a relatively low dielectric constant like chloroform, the product can be precipitated and then washed with a non-polar solvent such as hexane. nih.gov This removes residual non-polar starting materials and byproducts, yielding a purified solid product.

Evaporation and Distillation: In some cases, the solvent is removed by evaporation, though this can risk thermal decomposition if the salt is unstable at the required temperatures. google.com Azeotropic distillation is an alternative where a solvent like benzene (B151609) is added to the aqueous solution to help remove water.

Continuous Process Isolation: In industrial settings, continuous production methods can be employed. For example, a process for producing aqueous solutions of unsaturated quaternary ammonium salts involves reacting the amine and the quaternizing agent (like benzyl chloride) in a stirred column, allowing for continuous removal of the product solution. google.com

The following table summarizes and compares various techniques used in the purification and isolation of quaternary ammonium compounds like this compound.

Table 1: Comparison of Purification and Isolation Techniques

| Technique | Principle | Application Focus | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Conversion | Selective reaction of impurities (e.g., residual amines) with an agent like an epoxide. google.com | Purity Enhancement | Highly specific for certain impurities; can fully convert them. google.com | Adds another reaction step and reagent cost. |

| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures. researchgate.net | Purity Enhancement | Effective for removing a wide range of impurities; can yield high-purity crystals. | Can be solvent-intensive; may require multiple cycles, leading to yield loss. researchgate.net |

| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through. researchgate.net | Purity Enhancement | Capable of achieving very high purity and separating complex mixtures. | Expensive, time-consuming, and not easily scalable for bulk production. researchgate.net |

| Precipitation/Washing | Inducing the product to solidify from a solution where impurities remain dissolved, followed by washing. nih.gov | Isolation & Yield | Simple, rapid, and effective for initial product recovery. nih.gov | Purity may be lower than recrystallization; solvent choice is critical. |

| Adsorption | Binding of the quaternary ammonium salt to the surface of an adsorbent material like activated carbon. google.com | Isolation | Can selectively remove the product from dilute aqueous solutions. google.comwipo.int | Recovery of the product from the adsorbent may require an additional step. |

Catalytic Approaches in this compound Synthesis

Catalysis plays a fundamental role in the synthesis of quaternary ammonium compounds, offering pathways to increased reaction efficiency, yield, and more environmentally benign conditions.

Role of Phase Transfer Catalysis in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two liquids like water and an organic solvent). numberanalytics.comslideshare.net The synthesis of this compound from N,N-dimethylhexylamine (organic phase) and benzyl chloride (organic phase) is a homogenous reaction, but PTC principles are crucial for many related syntheses and illustrate the utility of quaternary ammonium salts.

The core principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium salt itself, which transports a reactant from one phase to another where the reaction can proceed. ijstr.org For instance, in a nucleophilic substitution where an aqueous solution of sodium cyanide is reacting with an alkyl halide dissolved in an organic solvent, the reaction is exceedingly slow because the cyanide anion cannot easily enter the organic phase. dalalinstitute.com

A phase-transfer catalyst, such as a quaternary ammonium cation (Q⁺), overcomes this barrier. The mechanism proceeds as follows:

Ion Exchange: The catalyst cation (Q⁺) pairs with the reactant anion (e.g., CN⁻) at the interface of the two phases, forming an ion pair (Q⁺CN⁻). dalalinstitute.com

Phase Transfer: This new ion pair is soluble in the organic phase due to the lipophilic (oily) alkyl groups on the catalyst cation. It migrates from the aqueous phase into the organic phase. numberanalytics.comijstr.org

Reaction: Once in the organic phase, the "naked" anion is highly reactive and attacks the organic substrate (e.g., an alkyl halide), forming the product. ijstr.org

Catalyst Regeneration: The catalyst cation pairs with the leaving group anion and returns to the aqueous phase, ready to start the cycle again. ijstr.org

The benefits of PTC are significant, including faster reaction rates, higher yields, the use of inexpensive inorganic salts as reagents, milder reaction conditions, and a reduced need for hazardous or expensive anhydrous solvents, making it a cornerstone of green chemistry. dalalinstitute.comwisdomlib.org

Investigation of Alternative Catalytic Systems for Quaternary Ammonium Compound Formation

While direct quaternization is a standard method, research has explored alternative catalytic systems and strategies for forming quaternary ammonium compounds or for using them in novel ways.

Quaternary Ammonium Salts as Reagents in Catalysis: A significant alternative approach redefines the role of the quaternary ammonium salt from a catalyst to a stable, solid reagent. In this strategy, the salt is used as a precursor for an alkylating agent. For example, under basic conditions (e.g., with potassium hydroxide), a tetraalkylammonium salt can undergo Hofmann elimination in situ to generate a volatile alkene. rsc.orglibretexts.org This alkene can then participate in a subsequent metal-catalyzed reaction, such as a rhodium-catalyzed C-H alkylation, to functionalize a different substrate. rsc.org This method provides an operationally simple and safer alternative to handling gaseous olefins directly. rsc.org

Asymmetric Phase-Transfer Catalysis (APTC): This is an advanced form of PTC that uses chiral, non-racemic quaternary ammonium salts as catalysts. nih.gov The goal is to control the stereochemistry of the product, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. By designing complex catalyst scaffolds with specific stereogenic centers, chemists can achieve high enantioselectivity in reactions like alkylations. nih.gov

Catalysis in Precursor Synthesis: Alternative routes may involve catalysis at an earlier stage of the synthesis. For example, quaternary ammonium compounds have been synthesized from renewable resources like canola and coconut oils. researchgate.net This process involves an initial amidation reaction between the oil and an amine, which is catalyzed by a strong base like potassium tertiary butoxide, followed by the final quaternization step. researchgate.net

The following table contrasts the standard PTC approach with these alternative strategies.

Table 2: Overview of Catalytic Systems and Strategies

| Catalytic System / Strategy | Description | Role in Synthesis | Key Feature |

|---|---|---|---|

| Standard Phase-Transfer Catalysis (PTC) | A catalyst (e.g., a simple quaternary ammonium salt) transfers a reactant across an immiscible phase boundary. dalalinstitute.com | To facilitate a reaction between two phases. | Increases reaction rate and yield under mild conditions. wisdomlib.org |

| QAS as In-Situ Reagent Precursors | A quaternary ammonium salt (QAS) is used as a solid source for a reactive species (e.g., an alkene via Hofmann elimination). rsc.org | To act as a stable precursor for a difficult-to-handle reagent in a metal-catalyzed reaction. | Avoids direct handling of hazardous reagents like gaseous olefins; enables novel C-H functionalization reactions. rsc.org |

| Asymmetric Phase-Transfer Catalysis (APTC) | A specialized, chiral quaternary ammonium salt is used as the phase-transfer catalyst. nih.gov | To control the three-dimensional structure (stereochemistry) of the final product. | Enables the synthesis of specific enantiomers, critical for pharmaceutical applications. nih.gov |

| Catalysis of Precursor Reactions | Catalysis is used to create the amine precursor from alternative feedstocks, such as vegetable oils. researchgate.net | To enable the use of renewable or different starting materials for the amine component. | Aligns with green chemistry principles by utilizing bio-renewable feedstocks. researchgate.net |

Molecular Mechanisms of Action and Non Clinical Biological Interactions of Benzylhexyldimethylammonium Chloride

Interactions with Biological Membranes and Lipid Bilayers

The primary mechanism of action for Benzylhexyldimethylammonium chloride, a member of the quaternary ammonium (B1175870) compound (QAC) family, involves its interaction with and subsequent disruption of biological membranes. This activity is fundamentally linked to its amphiphilic nature, possessing both a hydrophilic, positively charged head group and a hydrophobic alkyl chain.

Disruption of Microbial Cell Membrane Integrity and Permeability

This compound compromises the structural and functional integrity of microbial cell membranes. The initial step involves the adsorption of the cationic molecule onto the microbial cell surface, which typically carries a net negative charge. Following this electrostatic attraction, the hydrophobic hexyl and benzyl (B1604629) groups penetrate the lipid bilayer. patsnap.compatsnap.com This integration into the membrane disrupts the orderly arrangement of the phospholipid molecules. nih.gov

This disruption leads to a significant increase in membrane permeability. patsnap.comdrugbank.com The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential low-molecular-weight intracellular components, such as potassium ions, nucleotides, and amino acids. drugbank.comnih.gov This loss of vital cellular contents and the inability to maintain critical electrochemical gradients ultimately leads to metabolic dysfunction and cell death. drugbank.comnih.gov Studies on similar QACs have shown that this leakage of macromolecules can occur at relatively low concentrations of the compound. nih.gov The entire process, from initial binding to membrane disruption, is generally irreversible. drugbank.com

Role of the Quaternary Ammonium Cation in Lipid Bilayer Perturbation

The quaternary ammonium cation, characterized by a permanently positively charged nitrogen atom, is crucial for the initial stages of membrane interaction. patsnap.comnih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged components abundant in microbial membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. patsnap.compatsnap.comnih.gov This initial binding is a prerequisite for the subsequent disruptive actions.

Influence of Alkyl Chain Length on Membrane Interaction Dynamics

The length of the alkyl chain is a critical determinant of the biological activity of quaternary ammonium compounds. The hydrophobic character of the alkyl chain governs the compound's ability to penetrate the hydrophobic core of the lipid bilayer. nih.gov Research indicates that there is an optimal range of alkyl chain lengths for maximizing antimicrobial efficacy.

Generally, the highest biocidal activity for QACs is observed with alkyl chains of 10 to 16 carbons. nih.govnih.gov

Shorter chains (like the hexyl chain in this compound) are often less active than their longer-chain counterparts. While they can interact with the membrane, their shorter length may not penetrate deeply enough to cause maximum disruption. nih.govrsc.org Molecular dynamics simulations suggest that surfactants with shorter alkyl tails may enter the bilayer as monomers and form strong hydrogen bonds with the phosphate (B84403) and ester groups of phospholipids. rsc.org

Longer chains (e.g., C12-C16) show enhanced propensity to insert into and disrupt the bacterial membrane, leading to greater physical disorganization and lytic effects. nih.govnih.gov

Very long chains (e.g., C18) can sometimes lead to a decrease in activity. This may be due to excessive hydrophobicity causing reduced bioavailability or the chain bending and shielding the cationic charge, thus hindering the initial electrostatic attraction to the bacterial cell. nih.gov

Table 1: General Effect of QAC Alkyl Chain Length on Antimicrobial Activity

| Alkyl Chain Length | General Antimicrobial Efficacy |

| Short (e.g., C3-C8) | Lower efficacy, less membrane penetration. nih.gov |

| Medium (e.g., C10-C16) | Optimal efficacy, effective membrane disruption. nih.govnih.gov |

| Long (e.g., C18+) | Decreased efficacy may be observed. nih.gov |

Modulation of Membrane Charge Distribution and Surface Potential

The binding of the positively charged this compound to the negatively charged microbial membrane surface inherently alters the membrane's electrostatic properties. Biological membranes in contact with electrolyte solutions maintain a surface potential, an electrical potential difference relative to the bulk solution, which is influenced by fixed charges on the membrane surface. nih.govmdpi.com

It can influence the distribution of other ions near the membrane surface. nih.gov

It may promote the lateral clustering of negatively charged membrane lipids, creating domains with altered physical properties. nih.gov

The change in the electrostatic landscape can affect the function of membrane-embedded proteins that are sensitive to the local electric field.

Differential Interactions with Eukaryotic and Prokaryotic Membrane Systems

Quaternary ammonium compounds, including this compound, often exhibit a degree of selectivity, showing greater activity against prokaryotic (bacterial) cells than eukaryotic (e.g., mammalian) cells. This selectivity is largely attributed to fundamental differences in the composition and charge of their respective cell surfaces. nih.gov

Prokaryotic Membranes: Bacterial membranes, particularly those of Gram-negative bacteria, possess a high density of negatively charged molecules like lipopolysaccharides (LPS) and phospholipids (e.g., phosphatidylglycerol), resulting in a significant net negative surface charge. nih.govnih.gov This strong negative charge promotes the electrostatic attraction of the cationic QAC, concentrating it at the cell surface where it can exert its disruptive effects. nih.govnih.gov

Eukaryotic Membranes: The outer leaflet of mammalian plasma membranes is typically composed of neutral phospholipids like phosphatidylcholine and sphingomyelin, resulting in a surface that is electrically neutral or only slightly negative. nih.gov The absence of a strong negative charge reduces the initial electrostatic attraction for the cationic QAC, leading to lower concentrations at the membrane surface and thus reduced toxicity.

However, excessive hydrophobicity in an antimicrobial compound can diminish this selectivity, leading to increased disruption of eukaryotic membranes (hemolysis). nih.gov The relatively short hexyl chain of this compound may contribute to a more favorable selectivity profile compared to QACs with very long, highly hydrophobic alkyl chains.

Biophysical Methodologies for Membrane Interaction Analysis

The interaction of this compound and similar QACs with lipid bilayers is investigated using a variety of biophysical techniques to provide molecular-level insights.

Fluorescence Spectroscopy: This versatile technique uses fluorescent probes to monitor changes in the membrane environment. nih.gov For instance, probes sensitive to membrane fluidity can reveal how QACs alter the physical state of the lipid bilayer. nih.gov Assays using fluorescent dyes that are excluded by intact membranes (like propidium (B1200493) iodide) can quantify membrane permeabilization by measuring their influx into cells upon membrane damage. nih.govbiorxiv.orgbiorxiv.org

Molecular Dynamics (MD) Simulations: These computational methods model the interactions between QACs and lipid bilayers at an atomic level. nih.govrsc.orgnih.gov MD simulations can visualize the process of a QAC molecule approaching, inserting into, and destabilizing a membrane, providing detailed information on how factors like alkyl chain length and charge distribution affect the interaction. nih.gov

Electron Microscopy (EM): Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphological changes induced in microbial cells by QACs. nih.gov These studies can show gross damage to the cell envelope, such as the formation of blebs or complete cell lysis, providing direct visual evidence of membrane disruption. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide high-resolution structural information about the location and orientation of molecules within a lipid bilayer. nih.govd-nb.info It can be used to determine how deeply a QAC penetrates the membrane and its effect on the structure and dynamics of the surrounding lipid molecules. nih.govbohrium.com

Table 2: Biophysical Methods for Analyzing QAC-Membrane Interactions

| Methodology | Information Provided |

| Fluorescence Spectroscopy | Membrane permeability, fluidity, lipid domain formation, molecular interactions. nih.govnih.gov |

| Molecular Dynamics (MD) | Atomic-level view of insertion, membrane destabilization, role of specific molecular groups. nih.govrsc.org |

| Electron Microscopy (EM) | Visualization of morphological changes, cell lysis, and structural damage. nih.gov |

| Solid-State NMR (ssNMR) | Localization and orientation of the compound within the bilayer, effects on lipid structure. nih.govbohrium.com |

| X-ray Diffraction | Changes in overall bilayer structure, such as membrane thickness. nih.gov |

Cellular Responses and Adaptive Mechanisms in Microorganisms

Exposure to quaternary ammonium compounds (QACs) like this compound elicits a range of cellular responses and adaptive mechanisms in microorganisms. These responses are crucial for their survival and the development of tolerance. The primary interaction of these cationic surfactants is with the negatively charged cell envelope, leading to a cascade of events that can culminate in cell death or the selection of resistant subpopulations. Microorganisms, in turn, have evolved sophisticated strategies to counteract the effects of these biocides. These strategies include altering their cell membrane, actively pumping the compound out of the cell, forming protective biofilms, and acquiring resistance genes from other bacteria.

Changes in Microbial Membrane Composition in Response to Exposure

The primary target of this compound is the cell membrane. Its cationic head group interacts with the negatively charged components of the bacterial cell envelope, while its hydrophobic tail integrates into the lipid bilayer. This interaction disrupts membrane integrity and function, leading to several observable changes.

Studies on the closely related benzyldimethyldodecylammonium chloride (BDMDAC) against Pseudomonas fluorescens have shown that exposure leads to significant alterations in cell surface properties. nih.gov These include changes in surface hydrophobicity and an increase in membrane permeability, as demonstrated by the uptake of propidium iodide. nih.gov This damage to the cytoplasmic membrane is further confirmed by the leakage of essential intracellular components, such as potassium ions. nih.gov

Morphologically, cells exposed to these compounds appear less bulky, with membranes that are rougher, wrinkled, and deformed. nih.gov Another key adaptive response is the alteration of the cell's surface charge. Untreated bacterial cells typically exhibit a significant negative charge. However, upon exposure to QACs, this negative charge is reduced. For instance, the zeta potential of P. fluorescens changed from -31.2 mV in untreated cells to -21.0 mV for cells at the minimum inhibitory concentration (MIC) of BDMDAC. nih.gov Similarly, tolerance to benzalkonium chloride (BAC) in E. coli has been linked to a reduced cell surface charge resulting from mutations in the lpxM locus, which is involved in the biosynthesis of lipid A, a key component of the outer membrane in Gram-negative bacteria. nih.gov

| Parameter | Observation upon Exposure to QACs | Organism Studied | Reference |

| Membrane Permeability | Increased uptake of propidium iodide | Pseudomonas fluorescens | nih.gov |

| Ion Leakage | Release of intracellular potassium | Pseudomonas fluorescens | nih.gov |

| Cell Morphology | Membrane appears rougher, wrinkled, deformed | Pseudomonas fluorescens | nih.gov |

| Surface Charge (Zeta Potential) | Reduced negativity (e.g., from -31.2 mV to -21.0 mV) | Pseudomonas fluorescens | nih.gov |

| Outer Membrane Composition | Mutations in lipid A biosynthesis (lpxM locus) | E. coli | nih.gov |

Role of Efflux Pump Overexpression and Modification

A principal mechanism for microbial resistance to QACs is the active extrusion of the biocide from the cell via efflux pumps. researchgate.net These are transport proteins that prevent the accumulation of toxic substances to lethal concentrations. Overexpression of genes encoding these pumps is a common adaptive response to QAC exposure. nih.govjapsonline.com

Several families of efflux pumps are implicated in QAC tolerance. In Gram-negative bacteria like Pseudomonas aeruginosa, members of the Resistance-Nodulation-cell Division (RND) family, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, play a significant role. japsonline.com Studies have shown that exposure of P. aeruginosa to BAC can lead to the significant upregulation of the mexCD-oprJ pump. nih.gov In other bacteria, such as Klebsiella pneumoniae, the activated KpnEF pump confers resistance to benzalkonium chloride. nih.gov

In Gram-positive bacteria, such as Listeria monocytogenes, both chromosome-borne and plasmid-encoded efflux pumps contribute to resistance. researchgate.net The AnrAB pump is involved in detoxification and resistance to benzalkonium chloride. mdpi.com Plasmid-mediated resistance is often associated with genes like bcrABC, which can be transferred between bacteria. researchgate.net The Qac family of proteins are also well-known efflux pumps that confer resistance to a variety of cationic compounds, including QACs. nih.gov

| Efflux Pump System | Organism(s) | Role in QAC Resistance | Reference |

| MexCD-OprJ | Pseudomonas aeruginosa | Upregulated upon exposure to BAC | nih.gov |

| MexAB-OprM, MexEF-OprN | Pseudomonas aeruginosa | Overexpression linked to BC adaptation | japsonline.com |

| KpnEF | Klebsiella pneumoniae | Confers resistance to BAC | nih.gov |

| AnrAB | Listeria monocytogenes | Involved in detoxification and resistance to BAC | mdpi.com |

| BcrABC | Listeria monocytogenes | Plasmid-encoded efflux pump mediating BC resistance | researchgate.net |

| Qac proteins | S. aureus, Enterobacteriaceae | Associated with resistance to antiseptics including QACs | nih.gov |

Biofilm Formation and its Association with Quaternary Ammonium Compound Tolerance

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This mode of growth provides significant protection against antimicrobial agents, including this compound. Bacteria within a biofilm can be significantly more tolerant to biocides than their planktonic (free-floating) counterparts. mdpi.com For instance, the concentration of BAC required to inhibit or reduce metabolic activity in a mature Listeria monocytogenes biofilm was found to be 8 to 64 times higher than the MIC for planktonic cells. dtu.dk

Interestingly, exposure to sub-lethal or sub-inhibitory concentrations of QACs can paradoxically stimulate biofilm formation in some bacteria. In one study, exposure of a Pseudomonas aeruginosa strain to sub-MIC levels of BAC significantly increased biofilm formation by up to 2.96-fold. nih.gov Similar stimulation has been observed in E. coli under specific nutrient and temperature conditions. mdpi.com This suggests that low-level disinfectant residues in an environment may inadvertently promote the formation of these highly tolerant communities. The protective mechanisms conferred by the biofilm matrix include restricted penetration of the biocide, altered microenvironment (e.g., lower oxygen, different pH), and the expression of resistance genes by a subpopulation of cells. mdpi.com

Horizontal Gene Transfer Mechanisms in Bacterial Adaptation

Horizontal gene transfer (HGT) is a critical process for rapid bacterial adaptation, allowing for the acquisition of new genetic material, including resistance determinants, from other organisms. longdom.org The selective pressure exerted by biocides like quaternary ammonium compounds in various environments can promote the spread of resistance through HGT. taylorfrancis.com Low concentrations of BAC have been shown to increase the dissemination of antibiotic resistance genes via transformation (uptake of free DNA) and conjugation (transfer of genetic material through direct cell-to-cell contact). researchgate.net

Conjugation, particularly through plasmids, is considered a dominant mechanism for the spread of resistance genes in clinical settings. youtube.com Plasmids can carry multiple resistance genes, including those for efflux pumps like bcrABC that confer QAC resistance. researchgate.netyoutube.com The acquisition of such a plasmid can instantly convert a susceptible bacterium into a resistant one. HGT allows resistance traits to establish within a bacterial population, sometimes even in the absence of the specific selective pressure, potentiating the population for future survival when challenged with the antimicrobial agent. nih.gov The primary mechanisms of HGT are:

Conjugation: Transfer of genetic material (often plasmids) between bacterial cells through direct contact. longdom.org

Transformation: Uptake and incorporation of foreign genetic material from the environment. longdom.org

Transduction: Transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). longdom.org

These mechanisms facilitate the rapid evolution and dissemination of tolerance to compounds like this compound, contributing to the persistence of microorganisms in disinfected environments.

Structure Activity Relationship Sar Studies of Benzylhexyldimethylammonium Chloride and Its Homologs

Correlating Molecular Structure with Specific Biological Activities

The biological activity of benzylalkyldimethylammonium chlorides (BACs) is intrinsically linked to their molecular structure. These quaternary ammonium (B1175870) compounds (QACs) are cationic surfactants, and their fundamental mechanism of antimicrobial action involves the disruption of microbial cell membranes. nih.govresearchgate.net The key structural components responsible for this are the positively charged quaternary nitrogen atom, the hydrophobic alkyl chain, and the benzyl (B1604629) group. gardp.orgoncodesign-services.com

The permanent positive charge on the quaternary nitrogen facilitates the initial electrostatic interaction with the negatively charged components of bacterial and fungal cell walls. This attraction is a crucial first step in the antimicrobial process. The hydrophobic alkyl chain, in this case, a hexyl (C6) group for benzylhexyldimethylammonium chloride, and the lipophilic benzyl group are vital for penetrating the lipid bilayer of the microbial cell membrane. gardp.org This penetration disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov

Impact of Alkyl Chain Length Variations on Antimicrobial Potency

A significant body of research has demonstrated that the length of the alkyl chain in benzylalkyldimethylammonium chloride homologs is a critical determinant of their antimicrobial potency. A general trend observed is that the antimicrobial activity increases with the lengthening of the alkyl chain up to an optimal point, after which a further increase in chain length leads to a decrease in activity. This phenomenon is often referred to as the "cutoff effect."

While specific minimum inhibitory concentration (MIC) data for this compound (C6) is not extensively available in the reviewed literature, studies on its homologs provide a clear trend. For instance, research has shown that homologs with shorter alkyl chains, such as C8 and C10, exhibit weaker bactericidal activity compared to their longer-chain counterparts like C12 and C14. nih.gov The peak antimicrobial activity for many bacteria is often observed with alkyl chains of 12 or 14 carbon atoms. nih.gov

The lower antimicrobial potency of shorter-chain homologs like this compound can be attributed to their reduced hydrophobicity. A shorter alkyl chain may not provide sufficient lipophilic character to effectively penetrate and disrupt the microbial cell membrane. Conversely, very long alkyl chains can lead to decreased water solubility and may cause the molecule to fold in on itself, which can hinder its interaction with the cell membrane.

The following table summarizes the general trend of antimicrobial activity of benzylalkyldimethylammonium chloride homologs against various microorganisms, as inferred from available literature. It is important to note that these are generalized trends and specific values can vary depending on the microbial species and testing conditions.

Table 1: General Trend of Antimicrobial Activity of Benzylalkyldimethylammonium Chloride Homologs

| Alkyl Chain Length | General Antimicrobial Potency |

|---|---|

| C6 (Hexyl) | Lower |

| C8 (Octyl) | Moderate |

| C10 (Decyl) | Moderate to High |

| C12 (Dodecyl) | High |

| C14 (Tetradecyl) | High (often optimal) |

| C16 (Hexadecyl) | Moderate to High |

Substituent Effects on Chemical Reactivity and Interfacial Phenomena

The nature of the alkyl groups attached to the nitrogen atom, beyond the primary long alkyl chain, also plays a role. In this compound, these are two methyl groups. Replacing these with larger alkyl groups would increase steric hindrance around the nitrogen and could affect the compound's ability to approach and interact with microbial surfaces.

The interfacial phenomena of these surfactants, such as their ability to lower surface tension and form micelles, are also governed by their structure. The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which surfactant molecules begin to form aggregates in solution. Generally, for a homologous series of surfactants, the CMC decreases as the hydrophobic alkyl chain length increases. Therefore, this compound would be expected to have a higher CMC compared to its longer-chain homologs. This means it would require a higher concentration to form micelles and significantly reduce surface tension. plos.org

The table below outlines the expected trends in chemical reactivity and interfacial properties based on structural modifications to benzylalkyldimethylammonium chloride.

Table 2: Predicted Substituent Effects on this compound Properties

| Structural Modification | Predicted Effect on Reactivity | Predicted Effect on Interfacial Activity |

|---|---|---|

| Electron-withdrawing group on benzyl ring | May increase interaction with negative surfaces | May slightly alter CMC and surface tension |

| Electron-donating group on benzyl ring | May decrease interaction with negative surfaces | May slightly alter CMC and surface tension |

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations in Research

Biodegradation Pathways and Kinetics

The biodegradation of benzylhexyldimethylammonium chloride, as a member of the benzalkonium chloride (BAC) family, is a critical process influencing its environmental persistence. Research has primarily focused on aerobic degradation, with limited information available on anaerobic pathways.

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation:

Under aerobic conditions, the biodegradation of benzyl-containing QACs is initiated by the cleavage of the C-N bond between the alkyl chain and the nitrogen atom. nih.gov This initial step is a crucial detoxification process, as it results in the formation of less toxic byproducts. nih.gov Studies on similar benzalkonium chlorides have shown that this dealkylation is a key step in the degradation pathway. nih.gov The degradation of the benzyl (B1604629) ring of [U-14C-benzyl] BDDA (a related BAC) has been observed to be readily and completely mineralized under aerobic conditions. nih.gov

The process is often carried out by a consortium of bacteria, with species from the genus Pseudomonas and Aeromonas being frequently implicated in the degradation of BACs. nih.govresearchgate.net For instance, a microbial community dominated by Pseudomonas species has been shown to quickly degrade BACs when they are the sole carbon and energy source.

Anaerobic Degradation:

Research indicates that benzalkonium chlorides generally exhibit poor to no biodegradation under anaerobic conditions. gatech.edu In fact, these compounds can be inhibitory to anaerobic processes, such as methanogenesis, which is a key step in anaerobic digestion. mdpi.comscielo.br The accumulation of volatile fatty acids in anaerobic digesters exposed to BACs suggests a disruption in the metabolic pathways of the microbial community. mdpi.com

However, some studies have shown that abiotic transformation of BACs can occur under nitrate-reducing conditions. This process involves a nucleophilic substitution with nitrite, leading to the formation of benzonitrile. researchgate.net

Identification and Characterization of Degradation Byproducts

The aerobic biodegradation of this compound and related BACs leads to the formation of several intermediate byproducts. The identification of these metabolites has been facilitated by analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.netnih.gov

The primary degradation pathway involves the initial cleavage of the C-N bond, resulting in the formation of benzyldimethylamine (BDMA) and a corresponding long-chain fatty aldehyde. researchgate.net BDMA is a key intermediate and is significantly less toxic than the parent BAC compound. nih.gov

Further degradation of BDMA can proceed through two main routes:

Sequential demethylation: This pathway involves the removal of methyl groups to form benzylmethylamine and subsequently benzylamine (B48309) . nih.gov

Deamination: Following demethylation, deamination of benzylamine leads to the formation of benzaldehyde , which is then rapidly oxidized to benzoic acid . nih.gov Benzoic acid can be further mineralized by microorganisms. nih.gov

In some degradation pathways, ω-oxidation (hydroxylation of the terminal carbon of the alkyl chain) followed by α- and β-oxidation has also been proposed as an initial degradation step. au.dk This leads to a variety of carboxylated and hydroxylated intermediates. au.dk

A study on the degradation of dodecylbenzyldimethylammonium chloride (DDBAC) by UV/chlorine advanced oxidation process identified five main intermediates, suggesting cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain as the primary degradation mechanisms. nih.gov

Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound is influenced by a variety of environmental and biological factors.

Environmental Conditions:

Temperature: Lower temperatures can exacerbate the inhibitory effects of BACs on microbial processes like denitrification. researchgate.net

pH: The efficacy of BACs as a disinfectant can be pH-dependent, with optimal performance often observed in neutral to slightly alkaline conditions. scielo.brscielo.br However, some studies have shown better disinfectant action at slightly acidic pH. scielo.brscielo.br The rate of biodegradation of organic matter, in general, can be linearly related to pH, with increasing pH accelerating the process in some aquatic systems. copernicus.org

Microbial Community Adaptation:

Acclimation: Microbial communities can adapt to the presence of BACs over time, leading to increased degradation rates. gatech.edugatech.edu Long-term exposure can lead to the enrichment of BAC-resistant species, predominantly from the Pseudomonas genus.

Co-contamination: The presence of other BACs can inhibit the biodegradation of a specific BAC homologue. For instance, the presence of benzyl dimethyl tetradecyl ammonium (B1175870) chloride (BDTA) has been shown to inhibit the biodegradation of benzyl dimethyl dodecyl ammonium chloride (BDDA). nih.govresearchgate.net This antagonistic effect may contribute to the persistence of BAC mixtures in the environment. researchgate.net

Inoculum Effect: The initial concentration of microorganisms can influence the effectiveness of disinfection and the rate of degradation. A higher inoculum concentration can lead to a decrease in the specific uptake of BAC per cell. frontiersin.org

Table 1: Aerobic Biodegradation Kinetics of Benzalkonium Chloride (BAC) in Different Matrices

| Matrix | Kinetic Model | Rate Constant | Half-life (t½) | Reference |

|---|---|---|---|---|

| Acidic Silt Loam Soil | First-order | - | 17.33 ± 0.34 days | nih.gov |

| Alkaline Loam Soil | First-order | - | 4.92 ± 0.15 days | nih.gov |

| Activated Sludge (Aqueous Phase) | Two-phase biodegradation | 1.25 mg BAC/g VSS·h | - | nih.gov |

| Activated Sludge (Solid Phase) | Two-phase biodegradation | 0.31 mg BAC/g VSS·h | - | nih.gov |

Environmental Partitioning and Mobility Studies

The environmental distribution of this compound is largely governed by its partitioning behavior between water and solid matrices such as soil and sediment.

Sorption to Soil and Sediment Matrices

Due to its cationic nature, this compound exhibits strong sorption to negatively charged components of soil and sediment, such as clay minerals and organic matter. skb.com This sorption significantly reduces its mobility in the environment. skb.comecetoc.org

Research on similar BACs has shown that:

The adsorption process can often be described by the Langmuir isotherm model, suggesting monolayer coverage on the adsorbent surface. gatech.edu

The length of the alkyl chain influences the extent of sorption, with longer chains leading to stronger adsorption. gatech.edu

Soil composition plays a crucial role, with soils having a higher percentage of clay and organic matter exhibiting greater adsorption capacity. gatech.edu

Distribution in Aquatic Environments and Wastewater Treatment Systems

This compound enters aquatic environments primarily through the discharge of treated wastewater. researchgate.net In wastewater treatment plants (WWTPs), the high sorption affinity of BACs leads to their partitioning onto sewage sludge. researchgate.net While biodegradation does occur, a significant fraction of these compounds can be removed from the aqueous phase through sorption to sludge. researchgate.net

Monitoring studies have detected BACs in various aquatic compartments:

Wastewater: Concentrations of BACs in WWTP influents can be significant, with removal efficiencies varying depending on the treatment process.

Surface Waters: Despite removal in WWTPs, residual amounts of BACs can be discharged into rivers and lakes. One study detected dodecyl benzyl dimethyl ammonium chloride (BKC-C12) and tetradecyl benzyl dimethyl ammonium chloride (BKC-C14) at concentrations of up to 35.8 µg/L and 21.6 µg/L, respectively, in streams near a pharmaceutical manufacturing complex. nih.gov

Sediments: Due to their strong sorption tendencies, BACs are expected to accumulate in the sediments of receiving water bodies.

Analytical Chemistry and Characterization Methodologies for Benzylhexyldimethylammonium Chloride

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a system (a column, a capillary tube, a plate, or a sheet) on which is fixed a material called the stationary phase. For Benzylhexyldimethylammonium chloride and related QACs, liquid and gas chromatography are the most prominent methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Due to the presence of a benzene (B151609) ring, this compound is a chromophoric molecule, making it well-suited for UV detection following HPLC separation. researchgate.net

Several HPLC methods have been developed for the analysis of homologous alkylbenzyldimethylammonium chlorides (BACs), and these methods are directly applicable to the hexyl homolog. dss.go.th A common approach involves using a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. upb.ronih.govnih.gov The choice of mobile phase composition, pH, and additives can be optimized to achieve efficient separation of the target analyte from other components in the sample. For instance, a method using an Acclaim Surfactant Plus C18 column with an isocratic mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) solution has proven effective for separating various BAC homologues. upb.ro Another study demonstrated good separation on a Kromasil C18 column using acetonitrile and a sodium acetate buffer containing octanesulfonic sodium. nih.gov The use of Charged Surface Hybrid (CSH) C18 stationary phases can also lead to improved peak shapes and analyte loadability. waters.com

Table 1: Exemplary HPLC Conditions for Alkylbenzyldimethylammonium Chloride Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Acclaim Surfactant Plus C18 (150 x 3.0 mm, 3 µm) upb.ro | Kromasil C18 (200 x 4.6 mm, 5 µm) nih.gov | Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm) jocpr.com |

| Mobile Phase | Acetonitrile / 0.2 M Ammonium Acetate (50:50, v/v) upb.ro | Acetonitrile / 4 mM Sodium Octanesulfonate in 0.02 M Sodium Acetate, pH 5.2 (80:20, v/v) nih.gov | 10mM Ammonium Acetate, pH 5.5 (Gradient with organic modifier) jocpr.com |

| Flow Rate | 0.5 mL/min upb.ro | 1.0 mL/min nih.gov | 0.8 mL/min jocpr.com |

| Detection | UV-VIS Diode Array Detector (DAD) at 262 nm upb.ro | UV at 262 nm nih.gov | UV at 220 nm jocpr.com |

| Temperature | 30°C upb.ro | Not Specified | 25°C jocpr.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is a quaternary ammonium salt, which makes it non-volatile and prone to thermal degradation at the high temperatures used in GC injectors. scribd.com Therefore, direct analysis is generally not feasible.

To overcome this limitation, derivatization or degradation procedures are employed to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. scribd.com A widely used method is the Hofmann degradation reaction, where the QAC is reacted with a strong base, such as potassium tert-butoxide, to produce a corresponding volatile tertiary amine (hexyldimethylamine in this case). dss.go.th This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC/MS) for definitive identification. dss.go.thscribd.com Another approach involves pyrolysis GC, where the compound is thermally degraded in a controlled manner within the GC inlet to yield specific, reproducible fragments that can be separated and detected. nih.gov While GC methods require additional sample preparation steps compared to HPLC, they can offer high efficiency and sensitivity, especially when using mass spectrometric detection. dss.go.th

Table 2: Typical GC/MS Conditions for Analysis of BACs via Hofmann Degradation

| Parameter | Condition Details |

|---|---|

| Derivatization | Hofmann degradation with potassium tert-butoxide to form alkyldimethylamines. dss.go.th |

| Column | DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25-μm film) dss.go.th |

| Injection | Splitless mode at 280°C dss.go.th |

| Oven Program | Initial 100°C for 2 min, ramp at 8°C/min to 280°C, hold for 5 min. dss.go.th |

| Detector | Mass Selective Detector (MSD) dss.go.th |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the premier analytical technique for the trace detection and unequivocal identification of this compound. rsc.org This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.netrsc.org QACs are highly amenable to electrospray ionization (ESI), which is a soft ionization technique that typically produces a prominent molecular ion corresponding to the cationic form of the molecule. researchgate.netnih.gov

For this compound, the expected molecular ion [M]+ would be observed in positive ion mode ESI. In an LC-MS/MS experiment, this specific molecular ion is selected and then fragmented to produce characteristic product ions. A common fragmentation pathway for this class of compounds is the loss of the benzyl (B1604629) or toluyl group, resulting in a specific fragment ion, and the formation of a tropylium (B1234903) ion at m/z 91, which is characteristic of all homologous BACs. nih.gov This high degree of specificity allows for reliable quantification even in highly complex matrices like wastewater or biological fluids, with detection limits often reaching the low nanogram-per-liter range. nih.govnih.gov

Table 3: LC-MS/MS Parameters for Alkylbenzyldimethylammonium Chloride Analysis

| Parameter | Condition Details |

|---|---|

| Separation | Reversed-phase HPLC (e.g., C18 column) with a gradient mobile phase (e.g., acetonitrile and aqueous ammonium formate (B1220265) with formic acid). researchgate.netnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Precursor Ion [M]+ (Example: C16 homolog) | m/z 360 nih.gov |

| Product Ions (Example: C16 homolog) | m/z 268 (loss of toluyl group) and m/z 91 (tropylium ion) nih.gov |

| Detection Limits | Low ng/L range in water samples nih.gov |

Capillary Liquid Chromatography (CapLC) is a miniaturized version of HPLC that utilizes columns with inner diameters of less than 500 micrometers. squarespace.com This technique is particularly advantageous for the analysis of very small sample volumes and for increasing mass sensitivity. squarespace.com For analytes like this compound, CapLC can provide high-resolution separations while significantly reducing solvent consumption.

A method combining on-line in-tube solid-phase microextraction (IT-SPME) with CapLC has been developed for the analysis of benzalkonium chlorides in biocide formulations. nih.gov In this setup, the sample is first concentrated on a small capillary column (the "in-tube"), after which the trapped analytes are desorbed and transferred to the analytical CapLC column for separation. Using a non-endcapped Zorbax C18 capillary column with a mobile phase of acetonitrile and acetate buffer, researchers achieved good separation of BAC homologues in under 12 minutes. nih.gov This approach is sensitive, with reported limits of detection (LODs) in the low µg/mL range, and is useful for assessing the presence of BACs as either a primary component or an unwanted contaminant. nih.gov

Spectroscopic Methods for Detection and Identification

Spectroscopic methods involve the interaction of electromagnetic radiation with matter. For the analysis of this compound, Ultraviolet-Visible (UV-Vis) spectrophotometry is a commonly applied technique.

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. nih.gov this compound contains a phenyl group, which is a chromophore that absorbs UV light. Aqueous solutions of benzalkonium chlorides typically exhibit three absorption maxima at approximately 257 nm, 262 nm, and 268 nm. nih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically one of the absorption maxima like 268 nm. nih.gov The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer's Law. While straightforward, this method can be susceptible to interference from other UV-absorbing compounds in the sample matrix. medcraveonline.com To enhance specificity, some methods involve the formation of an ion-pair between the cationic analyte and an anionic dye. The resulting colored complex is then extracted into an organic solvent and its absorbance is measured in the visible region, where interference is often lower. ekb.eg

Table 4: UV-Vis Spectrophotometry Data for Benzalkonium Chloride (BAC) Analysis

| Method | Wavelength (λmax) | Linearity Range | Reference |

|---|---|---|---|

| Direct Aqueous Measurement | 268 nm | 400–600 µg/mL | nih.gov |

| Ion-pair with Chromotrope 2R | 530 nm | 8.96-89.62 µg/mL | ekb.eg |

| Ion-pair with Chromotrope 2B | 520 nm | 4.48-44.81 µg/mL | ekb.eg |

| Colorimetric with Silver Nitrate & Eosin | 517 nm | 1-5 µg/mL | researchgate.net |

Advanced Sample Preparation Methodologies in Analytical Protocols

Effective sample preparation is a crucial step to concentrate the analyte of interest and remove interfering components from the sample matrix. This enhances the sensitivity and selectivity of the subsequent analysis.

In-tube solid-phase microextraction (IT-SPME) is a modern, automated sample preparation technique that integrates sample extraction, concentration, and injection into a single, continuous process. nih.gov It serves as a solvent-free and green alternative to conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net The technique utilizes a capillary column, the inner surface of which is coated with a stationary phase, as the extraction device. nih.gov When a sample solution passes through the capillary, analytes partition from the sample matrix onto the stationary phase. Subsequently, a desorption solvent is used to elute the concentrated analytes, which are then transferred directly into an analytical instrument, typically a high-performance liquid chromatography (HPLC) system. nih.gov

The key advantages of IT-SPME include its capacity for automation, miniaturization, and providing effective preconcentration prior to analysis. nih.gov This on-line approach overcomes challenges associated with manual fiber-based SPME, such as fiber fragility and limited sorption capacity. nih.gov

In the context of analyzing related compounds, a method combining on-line IT-SPME with capillary liquid chromatography (CapLC) and UV diode array detection has been successfully developed for quantifying benzalkonium chloride (BAK). nih.gov This demonstrates the applicability of IT-SPME for enriching cationic surfactants from various samples. nih.gov Coupling IT-SPME with capillary LC can significantly lower detection limits compared to conventional LC methods, as demonstrated in the analysis of other organic compounds where limits of detection were improved by factors ranging from 24 to 81. nih.govresearchgate.net

Method Validation and Performance Characteristics in Analytical Research

Method validation is essential to confirm that an analytical procedure is suitable for its intended purpose. Key performance characteristics are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

The validation of analytical methods for quaternary ammonium compounds like this compound involves rigorous assessment of linearity, accuracy, and precision. ekb.egupb.ro

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. researchgate.net For benzalkonium chlorides, methods consistently show excellent linearity, with correlation coefficients (R²) typically greater than 0.999. researchgate.netekb.egupb.rojocpr.com

Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies at different concentration levels. researchgate.netnih.gov Studies on related compounds report high accuracy, with recovery rates generally falling between 78% and 117%, and often within a tighter range of 97.5% to 101.7%. ekb.egjocpr.comnih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For BAC analysis, methods demonstrate high precision, with RSD values typically below 10%, and often under 2.3% for intra-day precision. ekb.egupb.ro

The table below summarizes typical performance characteristics from validated HPLC methods for benzalkonium chlorides, which serve as a proxy for this compound.

Table 1: Summary of Linearity, Accuracy, and Precision Data for Benzalkonium Chloride Analysis

| Parameter | Performance Metric | Reported Value | Source(s) |

|---|---|---|---|

| Linearity | Concentration Range | 1 - 100 mg/L | upb.ro |

| Correlation Coefficient (R²) | > 0.999 | researchgate.netekb.egupb.ro | |

| Accuracy | Recovery | 86.0 - 94.6% | upb.ro |

| Recovery | 98.4 - 101.7% | nih.gov | |

| Recovery | 99.0 - 101.1% | researchgate.net | |

| Precision | Relative Standard Deviation (RSD) | < 10% | ekb.eg |

| Intra-day Precision (RSD) | 1.4 - 2.3% | upb.ro |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. upb.ro

For benzalkonium chlorides, these limits are highly dependent on the analytical technique and the specific homolog being measured. HPLC methods coupled with diode array detectors (DAD) have established LOQs for C12, C14, and C16 homologs in the low microgram per liter (µg/L) range. upb.ro

The following table presents examples of LOD and LOQ values for benzalkonium chlorides from a validated HPLC-DAD method.

Table 2: LOD and LOQ Values for Benzalkonium Chloride Homologs

| Compound | LOD (µg/L) | LOQ (µg/L) | Source(s) |

|---|---|---|---|

| Benzyl-dodecyl-dimethylammonium chloride (C12) | 15 | 4.5 | upb.ro |

| Benzyl-tetradecyl-dimethylammonium chloride (C14) | 19 | 5.6 | upb.ro |

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Matrix Effect refers to the alteration of an analyte's ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, un-analyzed components in the sample matrix. nih.govnih.gov This is a significant consideration in LC-MS based methods and can compromise the accuracy and reliability of the analysis. nih.gov

When analyzing complex samples, such as wastewater or biological fluids, the matrix can introduce significant interference. upb.ronih.gov The development of a robust analytical method requires optimizing sample extraction and chromatographic conditions to minimize or eliminate these effects. nih.gov

In the analysis of benzalkonium chloride using IT-SPME-CapLC, a matrix effect was observed, particularly when other biocides were present in the sample. nih.gov This effect manifested as a decrease in the analytical response, especially for the C12-BAK homologue. nih.gov The study found that managing the total amount of the sample mixture loaded into the system was a critical parameter for obtaining reliable and accurate results. nih.gov Assessing the matrix effect is a required part of method validation to ensure the selectivity and robustness of the analytical procedure. nih.govnih.gov

Applications of Benzylhexyldimethylammonium Chloride in Advanced Materials Science and Chemical Systems

Integration into Supramolecular Assemblies and Nanomaterials (e.g., micelles, vesicles)

As an amphiphilic molecule, benzylhexyldimethylammonium chloride possesses the intrinsic ability to self-assemble in solution, forming complex supramolecular structures such as micelles and vesicles. nih.gov This process is driven by the hydrophobic effect, where the hydrophobic hexyl and benzyl (B1604629) groups aggregate to minimize their contact with water, while the hydrophilic dimethylammonium head groups remain exposed to the aqueous environment. nih.gov Above a specific concentration, known as the critical micelle concentration (CMC), these individual surfactant molecules spontaneously form spherical aggregates called micelles. wikipedia.org The interior of these micelles provides a nonpolar microenvironment distinct from the bulk aqueous phase.

The CMC is a crucial parameter characterizing the efficiency of a surfactant. For a given surfactant, the CMC can be influenced by factors such as temperature and the presence of electrolytes. wikipedia.org For instance, studies on alkyl benzyl dimethyl ammonium (B1175870) chloride (a close structural analog) have shown that the CMC decreases as the concentration of added salts (e.g., NaCl) increases. ekb.egekb.eg This is attributed to the screening of electrostatic repulsion between the charged head groups of the surfactant molecules by the salt ions, which promotes aggregation at lower concentrations. ekb.eg

Under certain conditions, such as the addition of specific organic compounds or changes in surfactant concentration, the initially formed spherical micelles can undergo structural transitions. pku.edu.cn They can grow into larger, more complex assemblies like rod-like micelles or bilayer structures known as vesicles. Vesicles are enclosed, hollow spheres with an aqueous core, and their formation from micelles is termed a micelle-to-vesicle transition (MVT). pku.edu.cn This transition can be induced by the addition of polar organic additives, which can alter the packing parameter of the surfactant molecules within the aggregate. pku.edu.cn In some systems, micelles and vesicles can coexist in solution. scilit.com The ability to control the transition between these morphologies is of significant interest in materials science for applications such as templated synthesis and the creation of drug delivery systems. pku.edu.cnresearchgate.net

Table 2: Effect of Salt Concentration on the Critical Micelle Concentration (CMC) of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) at 298.15 K This table illustrates how the presence of an electrolyte (NaCl) in the aqueous solution affects the CMC of a cationic surfactant structurally similar to this compound. Data was obtained via conductivity measurements.

| Aqueous Medium | Concentration of NaCl (mol/L) | CMC of BAC (mol/L) | Reference |

|---|---|---|---|

| Pure Water | 0 | Not specified (Highest) | ekb.eg |

| Aqueous NaCl | 0.001 | Lower than in pure water | ekb.eg |

| Aqueous NaCl | 0.01 | Lower than in 0.001 M NaCl | ekb.eg |

| Aqueous NaCl | 0.1 | Lowest among tested concentrations | ekb.eg |

Surface Chemistry Modifications and Interfacial Phenomena in Materials Science

The surfactant properties of this compound make it highly effective in modifying surface and interfacial characteristics. When introduced into a multiphase system, such as an oil-water mixture, its molecules preferentially adsorb at the interface. acs.orgresearchgate.net The hydrophobic tails (benzyl and hexyl groups) orient towards the nonpolar phase (oil), while the hydrophilic quaternary ammonium head remains in the polar phase (water). This adsorption creates a molecular film at the interface, which alters the forces between the two phases.

A primary consequence of this interfacial adsorption is a significant reduction in interfacial tension (IFT), which is the energy required to create an interface between two immiscible liquids. acs.orgresearchgate.net Quaternary ammonium surfactants are known to substantially lower the IFT of systems like n-heptane and water. acs.orgresearchgate.net By reducing this tension, this compound can act as an emulsifier, facilitating the formation and stabilization of emulsions, which are dispersions of one liquid in another. The efficiency of IFT reduction is dependent on the surfactant concentration, typically reaching a maximum effect around the critical micelle concentration (CMC), after which the IFT remains relatively constant. wikipedia.org

This ability to modify interfacial phenomena is critical in various materials science applications. For example, in polymer science, surfactants can be used to modify the surface properties of materials like polystyrene, changing them from hydrophobic to more hydrophilic. researchgate.net This surface modification can improve adhesion, wettability, and biocompatibility. In the context of phase transfer catalysis, the entire process is an interfacial phenomenon, where the catalyst's function is intrinsically linked to its behavior at the liquid-liquid or solid-liquid interface. nih.gov The catalyst's ability to lower interfacial tension can also enhance the interfacial area by promoting the dispersal of one phase into the other, which can further increase reaction rates. princeton.edu

Table 3: Interfacial Tension (IFT) Reduction in an n-Heptane/Water System by a Cationic Surfactant This table provides representative data on how the concentration of a cationic surfactant, functionally similar to this compound, affects the interfacial tension between an oil (n-heptane) and water. The data illustrates the principle of IFT reduction.

| Surfactant System | Surfactant Concentration Range | Observed Effect on IFT | Reference |

|---|---|---|---|

| n-Heptane + Water + Single Chain Quaternary Ammonium Surfactant | Around the CMC | Significant lowering of interfacial tension | acs.orgresearchgate.net |

| n-Heptane + Water + Anionic Surfactant | 0.141 – 2.167 mM | Achieves very low interfacial tension, especially with added salt | researchgate.net |

| n-Heptane + Water + Nonionic Surfactant | Increasing Salinity | Continual decrease in IFT as salinity increases | acs.org |

Exploratory Applications in Catalysis Beyond Phase Transfer

While this compound is primarily recognized for its role in phase transfer catalysis, its chemical structure suggests potential for other catalytic applications. Quaternary ammonium salts, in general, are being explored in various catalytic systems beyond simple phase transfer. One such area is in polymerization reactions, where they can act as catalysts or, more commonly, as co-catalysts. researchgate.netnih.gov

For example, quaternary ammonium chlorides have been used as effective co-catalysts in combination with metal complexes for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce polyesters. nih.gov In these systems, the ammonium salt can play a role in activating the monomer or facilitating the propagation step of the polymerization. Studies have shown that the choice of co-catalyst can significantly influence the productivity of the reaction and the properties of the resulting polymer, such as its molecular weight. nih.gov

Furthermore, quaternary ammonium salts can be immobilized on polymer supports to create recyclable, heterogeneous catalysts. researchgate.net While these are often used for phase transfer reactions, the supported catalysts can also be explored for other transformations where the active cationic center is beneficial. The benzyl group in this compound is also a feature found in catalysts for other types of reactions. For instance, benzyl cations, which could potentially be generated from such compounds under specific conditions, are reactive intermediates in various organic transformations. researchgate.net While direct evidence for this compound in these specific roles is limited, its structural motifs warrant exploration in areas like polymerization catalysis and as a precursor for other catalytic species in advanced chemical systems.

Table 4: Example of a Quaternary Ammonium Chloride as a Co-Catalyst in Polymerization This table shows the results of using a quaternary ammonium chloride as a co-catalyst in the ring-opening copolymerization of cyclohexene (B86901) oxide (CHO) and phthalic anhydride (B1165640) (PA), demonstrating a potential application area for compounds like this compound.

| Catalyst | Co-catalyst | Time (h) | Conversion (%) | Polymer Mn (kg/mol) | Reference |

|---|---|---|---|---|---|

| (salen)CrCl (1) | PPNCl | 0.5 | 96 | 9.4 | nih.gov |

| (salen)AlCl (2) | PPNCl | 2 | 98 | 11.4 | nih.gov |

| (salen)MnCl (3) | PPNCl* | 2 | 97 | 12.5 | nih.gov |

\PPNCl = bis-(triphenylphosphorydine) ammonium chloride*

Emerging Research Directions and Future Outlook for Benzylhexyldimethylammonium Chloride Studies

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of QACs, including Benzylhexyldimethylammonium chloride, has traditionally relied on the Menschutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.orgnih.gov For this compound, this would typically involve the reaction of N,N-dimethylhexylamine with benzyl (B1604629) chloride.

Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry. This involves the exploration of more environmentally benign reagents and solvents. A significant development in this area is the use of dimethyl carbonate (DMC) as a "green" methylating agent, which is non-toxic and more atom-efficient compared to traditional methyl halides. acs.org Another approach involves the synthesis of QACs from naturally derived materials like tallow (B1178427) and coconut oil, which could offer a more sustainable pathway for producing related compounds. tsijournals.comresearchgate.net Researchers are also investigating the use of microwave irradiation to accelerate reactions, reduce solvent volumes, and simplify purification processes, offering a more ecologically sustainable synthetic route. asm.org The development of degradable QACs, which contain functional groups like ester or thioether bonds, represents a frontier in designing environmentally friendly disinfectants. rsc.org